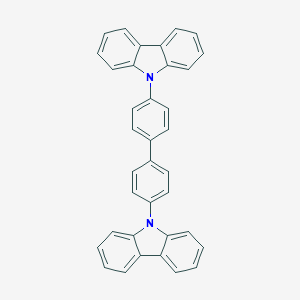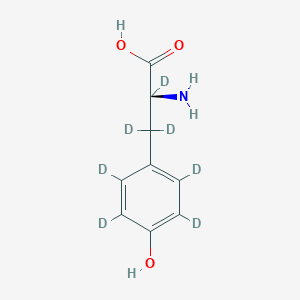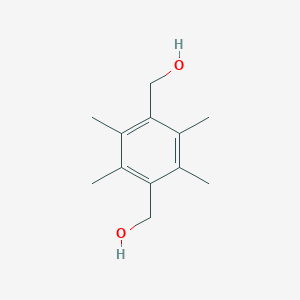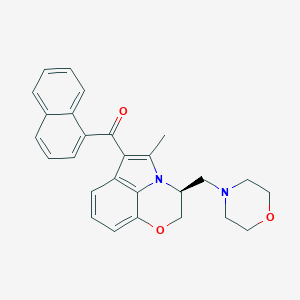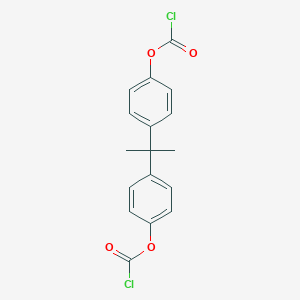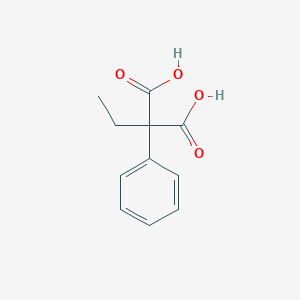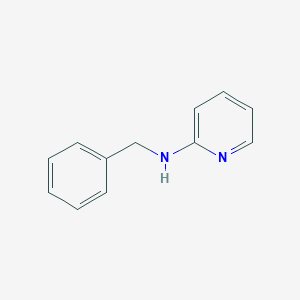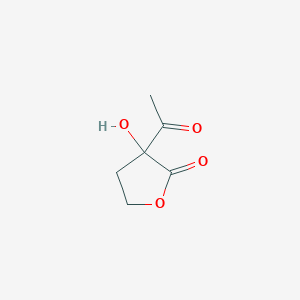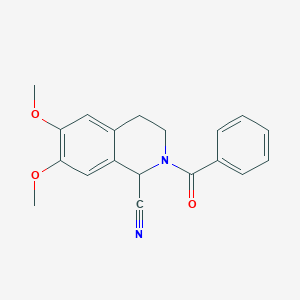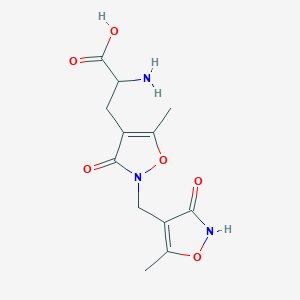
alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid, commonly known as AMPA, is a synthetic compound that acts as a non-selective agonist of the glutamate receptor. It is an important research tool in neuroscience and has been widely used in scientific research to explore the mechanism of action of glutamate receptors.
Mecanismo De Acción
AMPA acts as a non-selective agonist of the glutamate receptor. It binds to the AMPA receptor and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions triggers a series of events that ultimately result in the depolarization of the cell membrane and the generation of an action potential. This mechanism of action is responsible for the excitatory effects of AMPA on neurons.
Efectos Bioquímicos Y Fisiológicos
The activation of AMPA receptors by AMPA leads to the depolarization of the cell membrane and the generation of an action potential. This depolarization of the cell membrane leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the physiological effects of AMPA. The biochemical effects of AMPA include the modulation of the activity of various enzymes and the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPA is an important research tool in neuroscience and has several advantages and limitations for lab experiments. The advantages of using AMPA in lab experiments include its high potency, specificity, and availability. The limitations of using AMPA in lab experiments include its non-specificity, potential toxicity, and the need for caution in experimental design and interpretation.
Direcciones Futuras
There are several future directions for the use of AMPA in scientific research. One future direction is the development of more selective agonists and antagonists of the glutamate receptor. Another future direction is the investigation of the role of AMPA in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, the use of AMPA in combination with other research tools, such as optogenetics and electrophysiology, may provide new insights into the function of glutamate receptors in the brain.
Métodos De Síntesis
AMPA can be synthesized by a multistep process involving the reaction of various reagents. The synthesis of AMPA involves the reaction of 3-hydroxy-5-methylisoxazole with 2-amino-3-methylbutyric acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA), to form the desired product. The final product is purified by column chromatography to obtain pure AMPA.
Aplicaciones Científicas De Investigación
AMPA is an important research tool in neuroscience and has been widely used in scientific research to explore the mechanism of action of glutamate receptors. It has been used to study the role of glutamate receptors in synaptic transmission, learning, and memory. AMPA is also used to investigate the involvement of glutamate receptors in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
131417-67-9 |
|---|---|
Nombre del producto |
alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid |
Fórmula molecular |
C12H15N3O6 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
2-amino-3-[5-methyl-2-[(5-methyl-3-oxo-1,2-oxazol-4-yl)methyl]-3-oxo-1,2-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C12H15N3O6/c1-5-8(10(16)14-20-5)4-15-11(17)7(6(2)21-15)3-9(13)12(18)19/h9H,3-4,13H2,1-2H3,(H,14,16)(H,18,19) |
Clave InChI |
JVQZIHGOCREKGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N |
SMILES canónico |
CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N |
Otros números CAS |
131417-67-9 |
Sinónimos |
2-amino-3-(2-(3-hydroxy-5-methylisoxazol-4-yl)methyl-5-methyl-3-oxoisoxazolin-4-yl)propionic acid 2-AMNH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



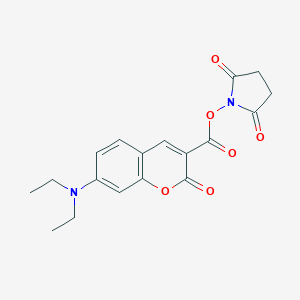
![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)
